Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a chemical compound with the molecular formula C16H18N4O4S2 and a molecular weight of 394.46. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a truncated analog of BPTES, N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Scientific Research Applications
Glutaminase Inhibition and Cancer Research
Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is closely related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an allosteric inhibitor of kidney-type glutaminase (GLS). GLS plays a significant role in cancer metabolism, and its inhibition is a potential therapeutic strategy. Analogs of BPTES, including compounds related to this compound, have shown promise in attenuating the growth of cancer cells, both in vitro and in mouse xenograft models (Shukla et al., 2012).
Synthesis and Evaluation of Derivatives
The compound's derivatives have been synthesized for various applications. For instance, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, a derivative, showed significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy (Almasirad et al., 2016).
Antimicrobial and Surface Activities
Derivatives of this compound have been evaluated for their antimicrobial properties. For example, reactions of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate led to the synthesis of compounds with antimicrobial properties, opening up potential uses in this area (El-Sayed et al., 2015).
Potential in Photoluminescence and Photoelectronic Devices
A synthesis study on thio-1,3,4-oxadiazol-2-yl derivatives, related to the compound , highlighted their potential for use in photoelectronic devices due to their optical properties (Shafi et al., 2021).
Antibacterial and Antifungal Properties
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to this compound, have demonstrated notable antibacterial and antifungal activities. This suggests the potential of this compound's derivatives in developing new antibacterial and antifungal agents (Tang et al., 2019).
Future Directions
The future directions for research on Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate and related compounds could include further exploration of their pharmacological properties and potential therapeutic applications. Given the broad spectrum of biological activities exhibited by thiadiazole derivatives, these compounds may have potential as novel therapeutic agents .
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-2-24-14(23)9-17-13(22)10-25-16-20-19-15(26-16)18-12(21)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQHXPSSLJKDCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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